5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
CAS No.:
Cat. No.: VC16305655
Molecular Formula: C23H15BrN2O4S
Molecular Weight: 495.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15BrN2O4S |
|---|---|
| Molecular Weight | 495.3 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H15BrN2O4S/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3 |
| Standard InChI Key | BZUFZNADJZYULW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Br |
Introduction
5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound belonging to the class of pyrrolinones. It features a unique structure that includes a bromophenyl moiety, a furan carbonyl group, and a hydroxypyrrolinone framework, along with a benzothiazole unit. This compound is of interest in medicinal chemistry due to its potential biological activities and diverse applications.
Synthesis Methods
The synthesis of 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. Key reagents include bromine, furan-2-carboxylic acid, and various catalysts. Advanced techniques such as microwave-assisted synthesis or metal-catalyzed processes can be employed to improve yields and reduce reaction times.
Synthesis Overview:
| Step | Reagents | Conditions |
|---|---|---|
| 1. Formation of Pyrrolinone Core | Pyrrolidine, Furan-2-carboxylic acid | Basic conditions, reflux |
| 2. Bromination | Bromine | Acidic conditions, low temperature |
| 3. Benzothiazole Attachment | 6-Methylbenzothiazol-2-ylamine | Coupling reagents, catalysts |
Biological Activities and Potential Applications
Pyrrolinones, including derivatives like 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one, are known for their diverse biological activities. These compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound may contribute to its potential applications in medicinal chemistry.
Biological Activity Overview:
| Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Anticancer | Cancer therapy |
| Antimicrobial | Infection treatment |
Analytical Techniques for Characterization
Characterization of 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one involves various analytical techniques. Spectroscopy methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the compound's structure. Chromatography techniques like HPLC (High-Performance Liquid Chromatography) help assess purity.
Analytical Techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| IR Spectroscopy | Functional group identification |
| HPLC | Purity assessment |
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